N8-Benzoyloxy Varenicline
Description
Properties
Molecular Formula |
C₂₀H₁₇N₃O₂ |
|---|---|
Molecular Weight |
331.37 |
Synonyms |
9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl benzoate |
Origin of Product |
United States |
Advanced Chemical Synthesis of N8 Benzoyloxy Varenicline
Strategic Design of Synthetic Routes to the Varenicline (B1221332) Core Structure
The synthesis of the varenicline core is a significant challenge in medicinal chemistry, involving the construction of a rigid, tetracyclic framework. The strategic design of this synthesis is crucial for achieving viable yields and high purity.
Selection of Precursor Compounds and Starting Materials
The assembly of the varenicline scaffold typically begins with readily available precursors. A common and well-documented approach involves a Diels-Alder reaction to form a key bicyclic intermediate.
One established route starts with the Grignard reaction-mediated Diels-Alder cycloaddition of a substituted benzene (B151609) derivative with cyclopentadiene (B3395910). For instance, 2-bromofluorobenzene can be reacted with magnesium to form a Grignard reagent, which then reacts in situ with cyclopentadiene. This initial step forms the foundational bicyclic structure upon which the remainder of the molecule is built.
Subsequent steps involve a sequence of transformations, including dihydroxylation, oxidative cleavage, and cyclization reactions to build the complete tetracyclic system. Key intermediates in these synthetic pathways often include 1,4-Dihydro-1,4-methano-naphthalene and 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. The final pyrazino ring is typically formed by reacting a diamine intermediate with glyoxal.
| Precursor/Intermediate | Role in Synthesis | Typical Reagents for Transformation |
|---|---|---|
| 2-Bromofluorobenzene | Starting material for Diels-Alder reaction | Magnesium, Cyclopentadiene |
| 1,4-Dihydro-1,4-methano-naphthalene | Diels-Alder adduct | Osmium tetroxide, N-methylmorpholine N-oxide (NMO) for dihydroxylation |
| 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol | Diol intermediate | Sodium periodate (B1199274) for oxidative cleavage |
| 1-(4,5-diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone | Key diamine intermediate | Glyoxal for pyrazine (B50134) ring formation |
Stereoselective Synthesis Approaches for the Varenicline Scaffold
The rigid, bridged structure of varenicline contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. The initial Diels-Alder reaction between cyclopentadiene and the substituted benzene derivative establishes the fundamental stereochemistry of the bicyclic system. This reaction typically proceeds via a syn-addition, leading to a specific stereoisomer.
Further stereochemical control is exerted during the dihydroxylation step. The use of reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) results in the syn-dihydroxylation of the double bond in the bicyclic intermediate, yielding a cis-diol. This stereospecific transformation is crucial for the correct spatial arrangement of functional groups necessary for subsequent cyclization steps. The stereochemistry of these intermediates directly dictates the final stereoconfiguration of the varenicline core.
Benzoylation at the N8 Position: Mechanisms and Methodologies
The introduction of a benzoyl group at the secondary amine (N8) of the varenicline core structure results in N8-Benzoyloxy Varenicline. This transformation is a type of N-acylation, which serves to protect the amine or modify the compound's properties. The most common method for this reaction is the Schotten-Baumann reaction. testbook.comwikipedia.orgvedantu.com
This reaction involves the acylation of an amine with an acid chloride or anhydride (B1165640) in the presence of a base. testbook.comunacademy.com The base plays a dual role: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine, and it can act as a catalyst. byjus.comcollegedunia.com
Reaction Conditions and Catalytic Systems for N-Protection
The benzoylation of the secondary amine in varenicline can be achieved using several benzoylating agents and catalytic systems.
Benzoylating Agents : The most common reagents are benzoyl chloride and benzoic anhydride. sigmaaldrich.com Benzoyl chloride is generally more reactive.
Solvent System : A two-phase solvent system, such as dichloromethane (B109758) and water, is often employed. The organic phase dissolves the varenicline and the benzoylating agent, while the aqueous phase contains the base. wikipedia.orgunacademy.com
Base/Catalyst : An aqueous base, typically sodium hydroxide (B78521), is used to neutralize the HCl formed when using benzoyl chloride. byjus.com Alternatively, an organic base like pyridine (B92270) or triethylamine (B128534) can be used, which can also serve as a nucleophilic catalyst, particularly with benzoic anhydride. byjus.comcollegedunia.com
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the varenicline N8 amine attacks the electrophilic carbonyl carbon of the benzoylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (chloride or benzoate) to form the final N-benzoyl product. pearson.com
| Parameter | Condition/Reagent | Rationale/Mechanism |
|---|---|---|
| Benzoylating Agent | Benzoyl Chloride (C₆H₅COCl) | Highly reactive acylating agent. pearson.com |
| Benzoic Anhydride ((C₆H₅CO)₂O) | Less reactive but effective, especially with a catalyst like pyridine. sigmaaldrich.com | |
| Base | Aqueous NaOH | Neutralizes HCl byproduct in a two-phase system (Schotten-Baumann conditions). wikipedia.org |
| Pyridine / Triethylamine | Acts as a base and can serve as a nucleophilic catalyst. byjus.com | |
| Solvent | Dichloromethane/Water | Biphasic system separates reactants/products from the aqueous base. unacademy.com |
| Aprotic organic solvent (e.g., THF, DCM) | Used with organic bases like pyridine. |
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Temperature : Acylation reactions with benzoyl chloride are often exothermic. The reaction is typically run at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
Stoichiometry : A slight excess of the benzoylating agent may be used to ensure complete conversion of the varenicline. However, a large excess can complicate purification. The amount of base should be sufficient to neutralize all the acid generated.
Addition Rate : Slow, dropwise addition of the benzoyl chloride to the solution of varenicline and base helps to maintain temperature control and prevent localized high concentrations of the reagent, which could lead to side products.
Reaction Time : The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and avoid potential degradation of the product over extended periods.
Spectroscopic and Chromatographic Characterization of N8 Benzoyloxy Varenicline
Chromatographic Methodologies for Purity Assessment
Chiral Chromatography for Enantiomeric Purity Determination
There is no information available to indicate whether N8-Benzoyloxy Varenicline (B1221332) is synthesized or occurs as a single enantiomer or a racemic mixture. Consequently, no methods for chiral chromatography for the determination of its enantiomeric purity have been reported.
Elemental Analysis and Other Physicochemical Confirmations
Detailed results from elemental analysis or other physicochemical confirmation tests for N8-Benzoyloxy Varenicline are not available in the public domain.
Role of the N8 Benzoyloxy Moiety in Varenicline Synthesis
Deprotection Chemistry of the Benzoyloxy Group to Yield Varenicline (B1221332)
Deprotection is the crucial final step where the protecting group is removed to reveal the desired functional group. For N-acyl, N-benzoyl, and related carbamate-type groups, the most common method of cleavage is hydrolysis under either strong acidic or basic conditions. chemistrysteps.comchem-station.comlibretexts.org
While specific, optimized conditions for the deprotection of N8-Benzoyloxy Varenicline are not documented in readily available scientific literature, the reaction would be predicated on the hydrolysis of the carbamate-like linkage. This process involves the nucleophilic attack at the carbonyl carbon of the benzoyloxy group, leading to the cleavage of the N-C bond. libretexts.orgkhanacademy.org
Acid-Catalyzed Deprotection: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. fiveable.meyoutube.com The subsequent steps involve the formation of a tetrahedral intermediate and elimination of the amine, which is released as its protonated ammonium (B1175870) salt. The reaction is typically driven to completion by using a strong acid at elevated temperatures. commonorganicchemistry.comchemguide.co.uk
Base-Promoted Deprotection: In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comlibretexts.org The collapse of this intermediate expels the nitrogen group. A subsequent acid-base reaction between the released amine and the carboxylic acid byproduct (benzoic acid in this case) or deprotonation of the carboxylic acid by the strong base makes the final step effectively irreversible. libretexts.orgchemguide.co.uk This reaction is generally considered base-promoted rather than catalyzed, as at least a full equivalent of base is consumed. libretexts.org
The following table outlines plausible, representative conditions for the hydrolysis of analogous N-acyl protecting groups, which could be adapted for this compound.
| Condition Type | Reagents | Solvent | Typical Temperature | Key Considerations |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Water, Ethanol/Water | Reflux (Elevated) | Varenicline is isolated as an acid addition salt (e.g., hydrochloride). Harsh conditions may affect other sensitive groups. commonorganicchemistry.com |
| Basic Hydrolysis | NaOH or KOH | Water, Methanol/Water | Reflux (Elevated) | Varenicline is isolated as the free base. Harsh conditions can be incompatible with base-sensitive functionalities. chemguide.co.uk |
Following the hydrolysis reaction, the desired varenicline product must be isolated from the reaction mixture, which contains byproducts and unreacted starting materials.
In an acidic workup , after the reaction is complete, the mixture would be cooled and basified with a suitable base (e.g., NaOH, K₂CO₃) to neutralize the excess acid and convert the varenicline ammonium salt to its free base form. Varenicline free base, being an organic molecule, can then be extracted from the aqueous medium using an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate. The primary byproduct, benzoic acid, would be converted to its water-soluble sodium salt (sodium benzoate) and remain in the aqueous layer.
In a basic workup , the reaction mixture would already contain the varenicline free base. Extraction with an organic solvent would separate it from the aqueous solution containing the sodium salt of the byproduct (sodium benzoate) and excess inorganic base. researchgate.net
In both scenarios, the combined organic extracts would be washed (e.g., with brine), dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated under reduced pressure to yield crude varenicline. Further purification could be achieved through techniques such as column chromatography or recrystallization, often by forming a specific salt like the tartrate to enhance crystallinity and purity.
Influence of the N8-Benzoyloxy Moiety on Reaction Kinetics and Intermediate Stability
The presence of the N8-Benzoyloxy group would exert a significant influence on the stability of the intermediate and the kinetics of reactions at other sites of the molecule.
Electronic Effect: As discussed, the benzoyloxycarbonyl group is strongly electron-withdrawing. This deactivates the N8 nitrogen, preventing it from interfering in reactions where it could act as a nucleophile or base. This electronic effect is crucial for achieving chemoselectivity in a synthetic sequence. By rendering the N8 lone pair unavailable, the group ensures that other desired reactions can proceed without complication. masterorganicchemistry.comquora.com
Steric and Conformational Effects: Varenicline possesses a rigid, bridged bicyclic structure. The introduction of a bulky benzoyloxy group at the N8 position would have significant steric and conformational consequences. This steric hindrance could direct incoming reagents to attack other, less hindered positions of the molecule, thereby enhancing regioselectivity. Furthermore, in bridged bicyclic amines, the geometry around the nitrogen atom is constrained, which can affect processes like nitrogen inversion. acs.orgnih.gov Acylating the nitrogen introduces a planar amide-like character, further locking the conformation of the six-membered ring containing the N8 atom. This conformational rigidity can enhance the stability of the intermediate by preventing undesirable conformational changes and may influence the stereochemical outcome of subsequent reactions.
Analytical Control and Impurity Profiling of N8 Benzoyloxy Varenicline in Research
Identification and Quantification of Process-Related Impurities in N8-Benzoyloxy Varenicline (B1221332) Batches
The manufacturing process of Varenicline can inadvertently lead to the formation of various process-related impurities. These can originate from starting materials, intermediates, reagents, or side reactions. A thorough impurity profile of N8-Benzoyloxy Varenicline, as a crucial intermediate, is essential to ensure the purity of the final Varenicline API.
The detection and quantification of impurities in this compound batches necessitate the development of highly specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose. nih.govresearchgate.net These methods offer high resolution and are capable of separating structurally similar compounds.
A typical approach involves the development of a gradient reversed-phase HPLC method, often utilizing a C18 column. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve effective separation of this compound from its potential process-related impurities. nih.gov
For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are invaluable. nih.gov This powerful technique provides high-resolution mass data, enabling the elucidation of the elemental composition and structure of the impurities.
Table 1: Illustrative HPLC Method Parameters for the Analysis of Varenicline and its Intermediates
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
This table represents a typical set of starting parameters for method development and may require optimization for the specific analysis of this compound.
Once a suitable analytical method is developed, it must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. The validation process assesses various parameters to demonstrate that the method is fit for its intended purpose.
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Representative Method Validation Data for an Impurity in Varenicline Analysis
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.01% |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.03% |
The data in this table are illustrative and represent typical results obtained during the validation of analytical methods for impurities in pharmaceutical compounds.
Analysis of Residual this compound as an Impurity in Final Varenicline Products
Following the synthesis and purification of Varenicline, it is crucial to analyze the final product for the presence of any residual this compound. As a process-related impurity, its levels must be strictly controlled to meet the specifications set by regulatory authorities. The validated analytical methods described in the previous section are employed for this purpose. The sensitivity of the method must be sufficient to detect and quantify this compound at or below the established reporting, identification, and qualification thresholds.
Strategies for Impurity Minimization and Control during Synthesis
A proactive approach to impurity control involves implementing strategies to minimize their formation during the synthesis process itself. For this compound, this would involve optimizing the reaction conditions of the step where the benzoyl protecting group is introduced and subsequently removed.
Key strategies for impurity minimization include:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and stoichiometry of reagents can significantly reduce the formation of side products.
Purification of Intermediates: Purifying this compound before proceeding to the next synthetic step can prevent the carryover of impurities. Techniques such as recrystallization or chromatography may be employed.
Process Understanding and Control: A thorough understanding of the reaction mechanism and the potential for side reactions allows for the implementation of appropriate control measures. This includes monitoring the reaction progress to ensure complete conversion and minimize the formation of byproducts.
Use of High-Purity Starting Materials: Ensuring the quality of the starting materials is a fundamental step in controlling the impurity profile of the entire synthetic route.
By implementing robust analytical controls and strategic process optimization, the levels of this compound and other process-related impurities can be effectively managed, ensuring the high quality and safety of the final Varenicline API.
Theoretical and Computational Chemistry Studies on N8 Benzoyloxy Varenicline
Molecular Conformation and Conformational Analysis
The molecular conformation of N8-Benzoyloxy Varenicline (B1221332) is expected to be largely influenced by the rigid tricyclic core of the varenicline scaffold, with additional conformational flexibility introduced by the N8-benzoyloxy group. The parent varenicline molecule possesses a constrained structure due to its bridged ring system. The introduction of the benzoyloxy group at the N8 position, which is part of the pyrazine (B50134) ring, would introduce several key conformational features:
Orientation of the Benzoyloxy Group: The benzoyl group is anticipated to adopt a low-energy conformation where steric hindrance with the rest of the varenicline framework is minimized. Rotation around the N-C and C-O single bonds of the benzoyloxy moiety would be the primary source of conformational isomerism. It is plausible that the benzoyl group would orient itself to be pseudo-equatorial to the pyrazine ring to reduce steric clashes.
Impact on the Pyrazine Ring: The electronic and steric influence of the benzoyloxy group could induce slight alterations in the geometry of the pyrazine ring compared to unsubstituted varenicline. However, significant deviations from the established boat-like conformation of the bridged system are unlikely.
Interactive Table: Predicted Dihedral Angles of N8-Benzoyloxy Varenicline
The following table presents a hypothetical set of key dihedral angles that would define the conformation of the benzoyloxy group relative to the varenicline core. These values are illustrative and would require confirmation through computational energy minimization studies.
| Dihedral Angle | Atoms Involved | Predicted Value (degrees) | Notes |
| ω1 | C7-N8-C(O)-Ph | ~180 | To minimize steric hindrance, a trans conformation is expected. |
| ω2 | N8-C(O)-O-C | ~0 or ~180 | The ester group is expected to be planar. |
| ω3 | C(O)-O-C-C(Ph) | Variable | Defines the orientation of the phenyl group. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. While specific calculations for this compound are not available, we can infer its properties based on a quantum-mechanical simulation of varenicline. researchgate.net
The introduction of an electron-withdrawing benzoyloxy group at the N8 position is expected to have a significant impact on the electronic properties of the varenicline system.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For varenicline, these orbitals are primarily located on the aromatic and pyrazine rings. The benzoyloxy group would likely lower the energy of both the HOMO and LUMO. A study on varenicline reported a HOMO-LUMO gap of 0.31761 eV. researchgate.net The introduction of the benzoyloxy group is expected to slightly alter this gap, which in turn influences the molecule's kinetic stability and reactivity.
Electrostatic Potential: The benzoyloxy group would create a region of negative electrostatic potential around its carbonyl oxygen and a region of positive potential on the nitrogen atom to which it is attached, influencing how the molecule interacts with other polar molecules and biological targets.
Interactive Table: Predicted Electronic Properties of this compound vs. Varenicline
This table provides a comparative prediction of the electronic properties of this compound against known values for varenicline. The values for the derivative are theoretical estimates.
| Property | Varenicline (from literature researchgate.net) | This compound (Predicted) | Expected Change |
| HOMO Energy (eV) | - | Lower | ↓ |
| LUMO Energy (eV) | - | Lower | ↓ |
| HOMO-LUMO Gap (eV) | 0.31761 | Slightly smaller | ↓ |
| Dipole Moment (Debye) | - | Higher | ↑ |
Reaction Pathway Modeling for Benzoylation and Deprotection Steps
Computational modeling can be employed to investigate the reaction mechanisms and energetics of the synthesis and cleavage of this compound.
Benzoylation of Varenicline:
The formation of this compound would likely proceed via the acylation of the N8 nitrogen of varenicline. A plausible synthetic route involves the reaction of varenicline with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base.
Reaction Mechanism: The reaction would likely follow a nucleophilic acyl substitution mechanism. The N8 nitrogen of varenicline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. A base would be required to neutralize the acid byproduct.
Computational Modeling: Theoretical modeling of this reaction could involve:
Transition State Search: Identifying the transition state structure for the nucleophilic attack to determine the activation energy of the reaction.
Reaction Coordinate Analysis: Mapping the energy profile of the reaction from reactants to products to understand the thermodynamics and kinetics.
Deprotection of the N8-Benzoyloxy Group:
The cleavage of the N-O bond in the N8-benzoyloxy group to regenerate varenicline is a critical step if this moiety is used as a protecting group. This deprotection could be achieved under various conditions, such as hydrolysis or reduction.
Hydrolysis: Base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the benzoyloxy group. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Computational Modeling: Reaction pathway modeling could help in:
Comparing Mechanisms: Evaluating the energy barriers for different deprotection pathways (e.g., acidic vs. basic hydrolysis) to predict the most favorable conditions.
Solvent Effects: Investigating the role of the solvent in stabilizing intermediates and transition states.
Future Research Directions and Methodological Innovations
Exploration of Alternative N-Protecting Groups for Varenicline (B1221332) Synthesis
The selection of a nitrogen-protecting group is crucial in multi-step synthesis, as it must be stable under various reaction conditions and easily removable without affecting other parts of the molecule. While the benzoyloxy group serves this purpose, research into alternative N-protecting groups for the varenicline scaffold continues to be a priority. The goal is to identify groups that offer improved yields, milder deprotection conditions, and greater compatibility with green chemistry principles.
| Protecting Group | Abbreviation | Typical Installation Reagent | Cleavage Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; acid-labile. nih.goviris-biotech.de |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base; cleaved by hydrogenolysis. masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenation; very base-labile. total-synthesis.comiris-biotech.de |
| Trifluoroacetyl | TFAc | Trifluoroacetic anhydride (B1165640) (TFAA) | Mild base (e.g., K₂CO₃, NaOH) | Used in some varenicline synthesis routes; stable under nitration conditions. |
| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis | Robust group, requires harsh cleavage conditions. |
Development of Greener Synthetic Methodologies for N8-Benzoyloxy Varenicline
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. nih.govjocpr.com Research into greener methodologies for synthesizing this compound and other aza-heterocycles focuses on several key areas. researchgate.net These include the use of sustainable solvents, development of catalytic reactions to replace stoichiometric reagents, and the implementation of continuous flow chemistry. researchgate.net
Key green chemistry approaches applicable to the synthesis include:
Alternative Solvents: Replacing hazardous solvents like dichloromethane (B109758) with safer, bio-based alternatives such as water or supercritical CO2. jocpr.com
Catalysis: Employing transition-metal catalysts for reactions like acceptorless dehydrogenative coupling (ADC) can create N-heterocycles from greener substrates like alcohols, producing only water and hydrogen as byproducts. rsc.org
Process Intensification: Continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.net It allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous materials, and can be integrated with real-time analytics for enhanced process control. beilstein-journals.orgrsc.org This approach can lead to higher yields, reduced reaction times, and less waste. rsc.org
Integration of Process Analytical Technology (PAT) in Intermediate Synthesis
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comeuropeanpharmaceuticalreview.com Implementing PAT for the synthesis of intermediates like this compound can transform the manufacturing process from a fixed, reactive approach to a dynamic, controlled one.
The integration of inline and online analytical tools allows for real-time monitoring of the reaction. acs.orgnih.gov Spectroscopic techniques are particularly well-suited for this purpose:
Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) Spectroscopy: These methods can monitor the concentration of reactants, products, and intermediates in real-time by tracking characteristic vibrational bands. acs.orgatomfair.com
Raman Spectroscopy: This technique is highly effective for monitoring reactions in solution and can provide information on molecular structure and reaction kinetics without interfering with the process. nih.gov
By continuously monitoring the synthesis, operators can make immediate adjustments to maintain optimal conditions, ensure consistent product quality, and identify any process deviations before they lead to batch failure. acs.org This data-rich approach enhances process understanding and control, ultimately leading to a more robust and efficient synthesis. europeanpharmaceuticalreview.comacs.org
Advancements in Analytical Techniques for Trace Analysis of Synthetic Intermediates
Ensuring the purity of active pharmaceutical ingredients (APIs) requires highly sensitive analytical methods to detect and quantify impurities at trace levels. nih.gov Impurities can arise from starting materials, byproducts, or degradation of the intermediate itself, such as the formation of N-formylvarenicline or N-methylvarenicline. nih.govresearchgate.net The development of advanced analytical techniques is crucial for the impurity profiling of this compound.
Hyphenated chromatographic and spectrometric techniques are the cornerstone of modern impurity analysis. biomedres.us
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller column particles than traditional HPLC, providing significantly higher resolution, sensitivity, and speed. waters.com This allows for better separation of closely related impurities from the main compound.
Mass Spectrometry (MS): When coupled with LC (LC-MS), mass spectrometry provides highly specific and sensitive detection. wisdomlib.org Tandem mass spectrometry (MS/MS) can be used to structurally elucidate unknown impurities by analyzing their fragmentation patterns. researchgate.netnih.gov
These advanced methods can achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range, which is essential for controlling potentially mutagenic or toxic impurities. biomedres.uswaters.com
| Analytical Technique | Principle | Typical Application in Synthesis | Typical Limit of Detection (LOD) |
|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification of known impurities and main compound assay. pharmafocusasia.com | ~0.01-0.05% (relative to main peak) |
| UPLC-MS | High-resolution separation combined with mass-based detection. | Rapid impurity profiling, detection of non-UV active impurities. measurlabs.com | ng/mL to pg/mL range |
| LC-MS/MS | Separation followed by mass selection, fragmentation, and analysis. | Trace quantification of known impurities, structural elucidation of unknowns. researchgate.netnih.gov | pg/mL to fg/mL range |
| GC-MS | Separation of volatile compounds followed by mass detection. | Analysis of residual solvents and volatile organic impurities. biomedres.us | ppm to ppb range |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field. | Absolute structural confirmation of the intermediate and impurities. biomedres.us | ~0.1% (for impurity identification) |
Q & A
Q. What frameworks are recommended for structuring research questions on this compound’s mechanism of action?
- Answer : Apply the PICO framework:
- P opulation: Smokers with comorbid conditions (e.g., diabetes, HIV).
- I ntervention: this compound at therapeutic doses.
- C omparison: Placebo or active controls (e.g., nicotine replacement therapy).
- O utcome: Continuous abstinence rates at 12 weeks.
This ensures clarity and reproducibility in hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
